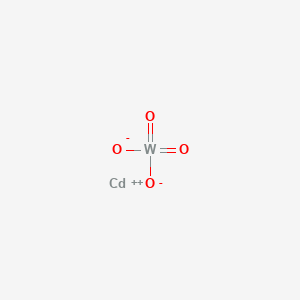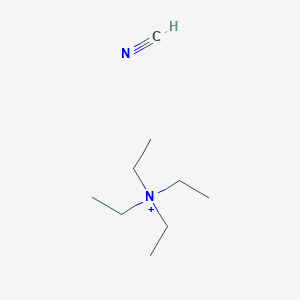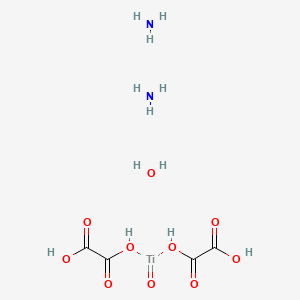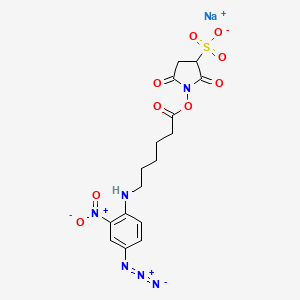
Cadmium Tungstate Powder
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cadmium tungstate powder, known chemically as cadmium(II) tungstate, is a dense, chemically inert solid with the chemical formula CdWO₄. It is a well-known luminescent crystal with a comprehensive optical performance. The compound is colorless with a slight yellow tint and is used primarily as a scintillation crystal to detect gamma rays . It has a high density of 7.9 g/cm³ and a melting point of 1325°C .
Vorbereitungsmethoden
Cadmium tungstate powder can be synthesized through various methods, including the co-precipitation method and hydrothermal processes.
Co-precipitation Method: This involves the reaction of cadmium acetate dehydrate (Cd(CH₃COO)₂·2H₂O) with sodium tungstate (Na₂WO₄) in an aqueous solution.
Hydrothermal Process: In this method, cadmium tungstate nanorods are synthesized by reacting cadmium sulfate octahydrate with sodium tungstate dihydrate under hydrothermal conditions.
Analyse Chemischer Reaktionen
Cadmium tungstate undergoes various chemical reactions, including:
Oxidation and Reduction: Cadmium tungstate can participate in redox reactions, where it can be reduced or oxidized depending on the reaction conditions.
Substitution Reactions: It can undergo substitution reactions where cadmium or tungsten atoms are replaced by other metal ions.
Common reagents used in these reactions include cadmium acetate, sodium tungstate, silver nitrate, and gadolinium nitrate. The major products formed from these reactions are doped cadmium tungstate compounds with enhanced optical properties .
Wissenschaftliche Forschungsanwendungen
Cadmium tungstate powder has a wide range of scientific research applications:
Medical Imaging: It is used in computed tomography (CT) scanners and nuclear medicine imaging due to its high X-ray absorption coefficient and luminescent properties.
Radiation Detection: Its scintillation properties make it suitable for detecting gamma rays and other ionizing radiations.
Solid-State Luminescence: It is used in solid-state luminescence materials for various optical applications.
Wirkmechanismus
The mechanism by which cadmium tungstate exerts its effects is primarily through its scintillation properties. When exposed to ionizing radiation, cadmium tungstate crystals emit light. This light emission is due to the excitation of electrons in the crystal lattice, which then return to their ground state, releasing photons in the process . The molecular targets involved in this process are the cadmium and tungsten atoms in the crystal lattice.
Vergleich Mit ähnlichen Verbindungen
Cadmium tungstate is often compared with other tungstate compounds such as calcium tungstate (CaWO₄) and zinc tungstate (ZnWO₄).
Calcium Tungstate: Like cadmium tungstate, calcium tungstate is used in medical imaging and radiation detection.
Zinc Tungstate: Zinc tungstate is also used in similar applications, but cadmium tungstate offers superior scintillation efficiency and higher light yield.
Cadmium tungstate’s uniqueness lies in its high density, excellent luminescent properties, and strong resistance to radiation damage, making it a preferred choice for various scientific and industrial applications .
Eigenschaften
Molekularformel |
CdO4W |
|---|---|
Molekulargewicht |
360.25 g/mol |
IUPAC-Name |
cadmium(2+);dioxido(dioxo)tungsten |
InChI |
InChI=1S/Cd.4O.W/q+2;;;2*-1; |
InChI-Schlüssel |
OUMLAYUZCYYIOD-UHFFFAOYSA-N |
Kanonische SMILES |
[O-][W](=O)(=O)[O-].[Cd+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![(R)-(-)-1-[(S)-2-(Di-1-naphthylphosphino)ferrocenyl]ethyldi-3,5-xylylphosphine](/img/structure/B12061636.png)

![{[(2R,3S,4R,5R)-5-(6-amino-8-bromo-9H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy}phosphonic acid](/img/structure/B12061647.png)







